molecular formula C19H16N2O2S2 B2437734 (3-(3-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone CAS No. 702649-86-3

(3-(3-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2437734
CAS No.: 702649-86-3
M. Wt: 368.47
InChI Key: PHOADJGYJIOTMI-UHFFFAOYSA-N
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Description

(3-(3-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C19H16N2O2S2 and its molecular weight is 368.47. The purity is usually 95%.
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Biological Activity

The compound (3-(3-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone , a member of the pyrazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H15N3OS2C_{17}H_{15}N_3OS_2, with a molecular weight of approximately 325.44 g/mol. The structure features a pyrazole ring substituted with thiophene and methoxyphenyl groups, which are known to influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .

Microorganism MIC (µg/mL)
E. coli12.5
S. aureus25
Fusarium oxysporum20

Antifungal Activity

The compound has also been evaluated for antifungal properties against Fusarium oxysporum, showing promising results with a reported MIC of 18 µg/mL . This activity is attributed to the presence of the thiophene ring, which enhances membrane permeability and disrupts fungal cell walls.

Anti-inflammatory Properties

In vitro studies have indicated that this pyrazole derivative possesses anti-inflammatory effects, likely due to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . The compound's structure allows it to interact effectively with these targets, reducing inflammation markers in cell cultures.

The biological activity of this compound can be understood through its interaction with cellular targets:

  • DNA Intercalation : Studies suggest that the compound may intercalate into DNA, disrupting replication processes in microbial cells .
  • Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in inflammation and microbial metabolism.
  • Membrane Disruption : The thiophene moiety contributes to increased membrane permeability, facilitating the entry of the compound into microbial cells.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various pyrazole derivatives against resistant strains of bacteria. The compound demonstrated comparable activity to standard antibiotics, indicating its potential as an alternative treatment option .
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, supporting its potential use in treating inflammatory conditions .

Properties

IUPAC Name

[5-(3-methoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S2/c1-23-14-6-2-5-13(11-14)15-12-16(17-7-3-9-24-17)21(20-15)19(22)18-8-4-10-25-18/h2-11,16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOADJGYJIOTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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